L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester
Overview
Description
L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester is a chemical compound with the molecular formula C14H13N3O3. It is a derivative of L-phenylalanine, an essential amino acid, and features a pyrazine ring attached to the phenylalanine backbone. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester typically involves the reaction of L-phenylalanine with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives
Scientific Research Applications
L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester is widely used in scientific research due to its unique properties and structural versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antitubercular agent.
Mechanism of Action
The mechanism of action of L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to the active site of enzymes, altering their activity and affecting various biochemical pathways. In the case of its antitubercular activity, the compound is converted to pyrazinoic acid by the enzyme pyrazinamidase, which inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall .
Comparison with Similar Compounds
L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester can be compared with other similar compounds such as:
L-Phenylalanine: The parent compound, which lacks the pyrazine ring and exhibits different chemical and biological properties.
N-(2-Pyrazinylcarbonyl)-L-phenylalanine: A similar compound without the methyl ester group, which may have different solubility and reactivity.
Pyrazinamide: A pyrazine derivative used as an antitubercular drug, which shares some structural similarities but differs in its specific applications and mechanism of action .
This compound stands out due to its unique combination of the phenylalanine backbone and the pyrazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-phenyl-2-(pyrazine-2-carbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXSMPTQAISJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503277 | |
Record name | Methyl N-(pyrazine-2-carbonyl)phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73058-37-4 | |
Record name | Methyl N-(pyrazine-2-carbonyl)phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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